5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide
CAS No.: 58046-54-1
Cat. No.: VC1982416
Molecular Formula: C10H11N5O
Molecular Weight: 217.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58046-54-1 |
|---|---|
| Molecular Formula | C10H11N5O |
| Molecular Weight | 217.23 g/mol |
| IUPAC Name | 5-amino-1-phenylpyrazole-4-carbohydrazide |
| Standard InChI | InChI=1S/C10H11N5O/c11-9-8(10(16)14-12)6-13-15(9)7-4-2-1-3-5-7/h1-6H,11-12H2,(H,14,16) |
| Standard InChI Key | KCNDYIDCXSPGDF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N |
Introduction
Structural Properties and Physical Characteristics
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide consists of a pyrazole core with a phenyl substituent at position 1, an amino group at position 5, and a carbohydrazide functionality at position 4. The molecular structure features multiple reactive sites that contribute to its versatility as a synthetic intermediate.
The compound possesses several key physical and chemical properties that are summarized in Table 1:
| Property | Value |
|---|---|
| CAS Number | 58046-54-1 |
| Molecular Formula | C₁₀H₁₁N₅O |
| Molecular Weight | 217.227 g/mol |
| Density | 1.47 g/cm³ |
| Melting Point | 188-190°C |
| SMILES | C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NN)N |
| InChI | InChI=1S/C10H11N5O/c11-9-8(10(16)14-12)6-13-15(9)7-4-2-1-3-5-7/h1-6H,11-12H2,(H,14,16) |
| InChIKey | KCNDYIDCXSPGDF-UHFFFAOYSA-N |
The structural arrangement of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide allows for multiple intermolecular interactions, including hydrogen bonding through the amino and hydrazide groups. This contributes to its specific physical properties and its behavior in various reaction conditions .
Mass spectrometry analysis reveals characteristic fragmentation patterns that can be used for identification. Table 2 presents predicted collision cross-section (CCS) values for various adduct forms:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 218.10364 | 146.5 |
| [M+Na]⁺ | 240.08558 | 156.2 |
| [M+NH₄]⁺ | 235.13018 | 152.9 |
| [M+K]⁺ | 256.05952 | 153.7 |
| [M-H]⁻ | 216.08908 | 149.5 |
| [M+Na-2H]⁻ | 238.07103 | 153.2 |
| [M]⁺ | 217.09581 | 148.2 |
| [M]⁻ | 217.09691 | 148.2 |
These spectroscopic parameters are valuable for analytical identification and characterization of the compound in complex mixtures or reaction products .
Synthesis Methodologies
Several synthetic routes have been developed for the preparation of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, with varying degrees of efficiency and yield. The most common approaches involve reactions of precursor pyrazoles with hydrazine or related reagents.
Synthesis via Chloropyrazole Intermediates
One established method involves the reaction of 5-chloro-1-phenyl-1H-pyrazole-4-carboxamide with hydrazine hydrate. During extended reaction times (approximately 3 hours) under reflux conditions, the chlorine at position 5 is replaced by an amino group, and the carboxamide is converted to a carbohydrazide .
The reaction mechanism likely proceeds through initial nucleophilic substitution by hydrazine at the C-5 position, followed by nucleophilic attack on the carboxamide. The reaction of 1-phenyl-N-formyl-5-chloro-1H-pyrazole-4-carboxamide with hydrazine hydrate specifically yields 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide through a complex mechanism involving formation of N-[(5-hydrazino-1-phenyl-1H-pyrazol-4-yl)carbonyl]formamide, followed by cyclization and nitrogen elimination .
Alternative Synthetic Approaches
Alternative routes include:
-
Hydrazinolysis of corresponding esters or acids: 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid or its esters can be treated with hydrazine to form the carbohydrazide .
-
Ring formation reactions: Reactions of (ethoxymethylene)malononitrile derivatives with phenylhydrazine can lead to pyrazole formation, which can then be functionalized to introduce the carbohydrazide group .
The optimization of these synthetic methods has been a focus of research, aiming to improve yields, reduce reaction times, and develop more environmentally friendly procedures .
Chemical Reactivity and Transformations
The reactive functional groups in 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide provide multiple sites for chemical transformations, making it a versatile building block for the synthesis of more complex heterocyclic systems.
Reactivity of the Amino Group
The amino group at position 5 can undergo various reactions:
-
Diazotization reactions leading to pyrazolo[3,4-d] triazin-4-ones, which have demonstrated broad biological activities including anticonvulsant, antifungal, antiviral, anticancer, and antimicrobial effects .
-
Condensation with carbonyl compounds to form imines or Schiff bases.
-
Acylation reactions with acid chlorides or anhydrides to form amides.
Reactivity of the Carbohydrazide Group
The carbohydrazide functionality (-CONHNH₂) can participate in numerous reactions:
-
Condensation with aldehydes or ketones to form hydrazones.
-
Cyclization reactions with suitable partners to form novel heterocyclic systems, including pyrazolotriazines and pyrazolopyrimidines .
-
Coordination with metal ions to form complexes with potential catalytic or biological activities.
These transformations make 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide an important precursor in the synthesis of diverse heterocyclic compounds with potential applications in medicinal chemistry, materials science, and other fields .
Pharmaceutical and Biological Applications
5-Amino-1-phenyl-1H-pyrazole-4-carbohydrazide has significant importance in pharmaceutical research and development, serving as a key intermediate in the synthesis of bioactive compounds.
Medicinal Chemistry Applications
The compound is particularly valuable in the development of pharmaceuticals targeting inflammatory and autoimmune diseases . Pyrazole derivatives in general exhibit a wide spectrum of biological activities, including:
-
Anticancer properties through various mechanisms including enzyme inhibition and antimitotic effects.
-
Anti-inflammatory activities by modulating various inflammatory pathways.
-
Antimicrobial properties against bacteria, fungi, and viruses.
-
Antiarrhythmic and sedative effects on the central nervous system.
-
Hypoglycemic activities potentially useful in diabetes management.
Structure-Activity Relationships
The structural features of 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide, particularly the position and nature of its functional groups, contribute significantly to its biological activities. The amino group at position 5 and the carbohydrazide at position 4 can engage in hydrogen bonding with biological targets, while the phenyl group at position 1 can participate in hydrophobic interactions .
These structural elements can be modified to optimize activity, selectivity, and pharmacokinetic properties in drug development processes. Research has shown that variations in these substituents can lead to compounds with enhanced potency and specificity toward particular biological targets .
Agricultural Applications
The agricultural sector represents another important application area for 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide and its derivatives.
Crop Protection
The compound is utilized in the formulation of agrochemicals that enhance crop protection against pests and diseases. Pyrazole derivatives have demonstrated pesticidal activities against various agricultural pests, contributing to improved agricultural productivity and food security .
Selective Toxicity
An important aspect of pyrazole-based agrochemicals is their potential for selective toxicity—targeting specific pest organisms while minimizing impact on beneficial insects, plants, and other non-target organisms. This selectivity is valuable in developing environmentally sustainable agricultural practices .
Resistance Management
The unique mode of action of certain pyrazole derivatives can help in managing pest resistance to conventional agrochemicals. By incorporating compounds with novel mechanisms of action into pest management strategies, the development of resistance can be delayed or prevented .
Material Science and Analytical Applications
Beyond biological applications, 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide has found utility in material science and analytical chemistry.
Novel Materials Development
The compound is explored for its potential in developing materials with enhanced properties:
-
Thermal stability improvements in polymeric systems.
-
Mechanical strength enhancement through specific intermolecular interactions.
-
Development of materials with special optical or electronic properties .
Analytical Applications
In analytical chemistry, 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide serves as:
-
A reagent for the detection and quantification of specific analytes in complex mixtures.
-
A precursor for developing chemical sensors with selective binding properties.
These diverse applications highlight the versatility of this compound beyond its traditional roles in pharmaceutical and agricultural chemistry.
Current Research Trends and Future Perspectives
Research on 5-amino-1-phenyl-1H-pyrazole-4-carbohydrazide continues to evolve, with several emerging trends and future directions.
Synthetic Methodology Improvements
Current research focuses on developing more efficient, environmentally friendly, and scalable synthesis methods. These include:
-
One-pot synthesis approaches to reduce the number of isolation and purification steps.
-
Green chemistry methods using environmentally benign solvents and reagents.
-
Catalytic processes to enhance reaction efficiency and selectivity .
Structural Modifications and Derivatives
Systematic exploration of structural modifications aims to identify derivatives with enhanced properties:
-
Introduction of various substituents on the phenyl ring to modulate electronic and steric properties.
-
Modification of the amino group at position 5 to alter hydrogen bonding capabilities.
-
Functionalization of the carbohydrazide group to create new reactive intermediates or stable bioactive compounds .
New Applications Development
Emerging applications being investigated include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume